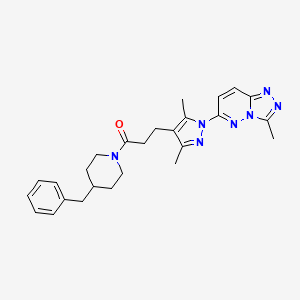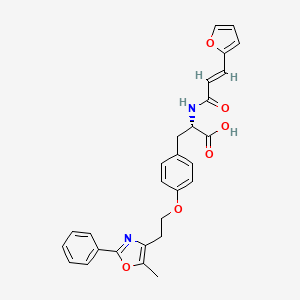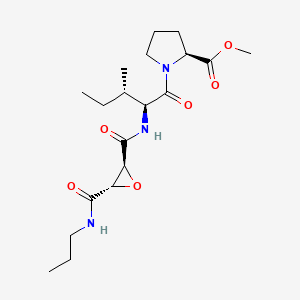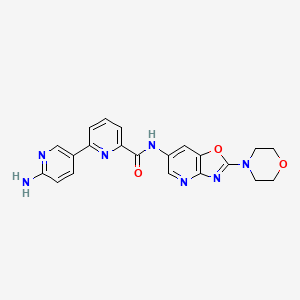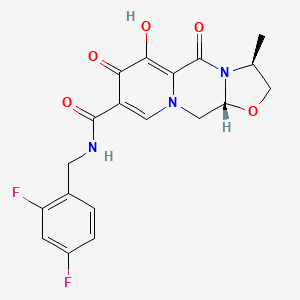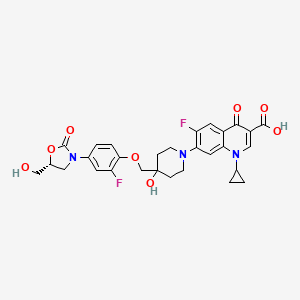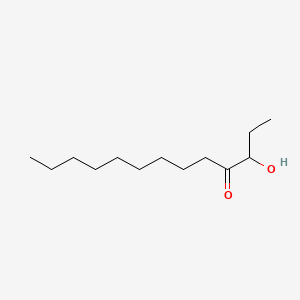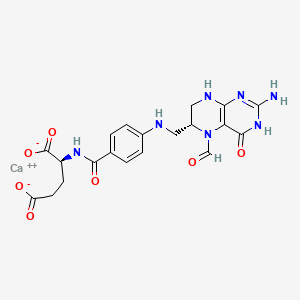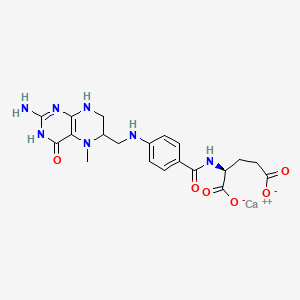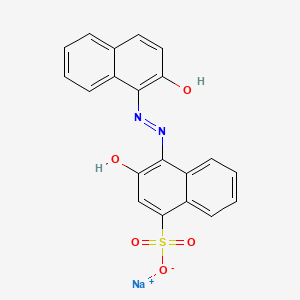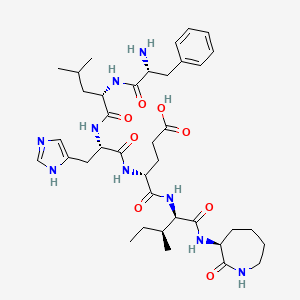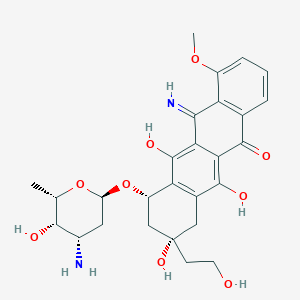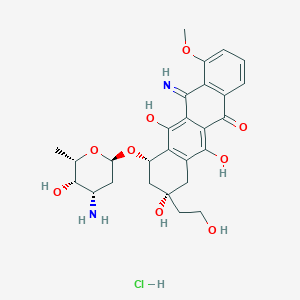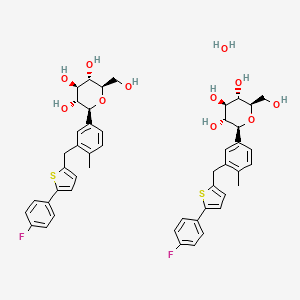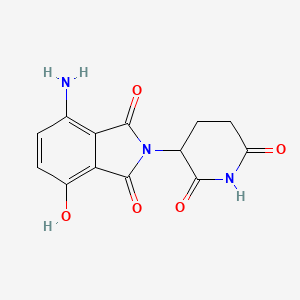
CC-17369
Vue d'ensemble
Description
CC-17369, également connu sous le nom de 7-Hydroxy pomalidomide, est un métabolite du pomalidomide. Il s'agit d'un ligand à base de céréblon utilisé dans le recrutement de la protéine céréblon. Ce composé est important dans le domaine de la dégradation ciblée des protéines, en particulier dans le développement de la technologie PROTAC (chimères de ciblage de la protéolyse) .
Applications De Recherche Scientifique
CC-17369 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in the recruitment of cereblon protein and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Analyse Biochimique
Biochemical Properties
CC-17369 plays a significant role in biochemical reactions. It interacts with the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase . The nature of these interactions involves the recruitment of CRBN protein, which is crucial for the formation of PROTAC, a type of bifunctional molecule designed for targeted protein degradation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the cereblon (CRBN) protein . This interaction is key to the formation of PROTAC, which is designed to degrade specific proteins within cells .
Méthodes De Préparation
CC-17369 est synthétisé à partir du pomalidomide. La voie de synthèse implique l'hydroxylation du pomalidomide pour produire le 7-Hydroxy pomalidomide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter le processus d'hydroxylation. Les méthodes de production industrielle pour this compound impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
CC-17369 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme ligand dans la synthèse de PROTAC pour la dégradation ciblée des protéines.
Biologie : Étudié pour son rôle dans le recrutement de la protéine céréblon et ses effets sur les processus cellulaires.
Médecine : Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .
Mécanisme d'action
This compound exerce ses effets en se liant au céréblon, un récepteur de substrat du complexe E3 ligase CRL4. Cette liaison facilite le recrutement des protéines cibles vers le complexe E3 ligase, conduisant à leur ubiquitination et à leur dégradation subséquente par le protéasome. Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome, qui joue un rôle crucial dans la régulation des niveaux de protéines dans les cellules .
Mécanisme D'action
CC-17369 exerts its effects by binding to cereblon, a substrate receptor of the CRL4 E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels within cells .
Comparaison Avec Des Composés Similaires
CC-17369 est unique en raison de son hydroxylation spécifique en position 7 du pomalidomide. Les composés similaires comprennent :
Pomalidomide : Le composé parent de this compound, utilisé dans le traitement du myélome multiple.
Lénidomide : Un autre dérivé de la thalidomide, utilisé dans le traitement de divers cancers.
Thalidomide : Le composé original à partir duquel le pomalidomide et le lénidomide sont dérivés, connu pour ses propriétés immunomodulatrices
Propriétés
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODJHQYSZVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547162-46-8 | |
| Record name | CC-17369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-17369 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
